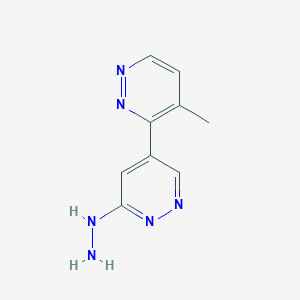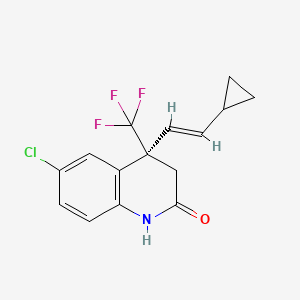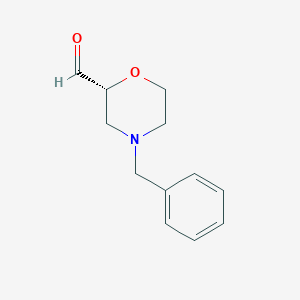![molecular formula C37H47NO5 B13854602 4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-octanoyloxyethoxy)phenyl]benzoic acid](/img/structure/B13854602.png)
4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-octanoyloxyethoxy)phenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-octanoyloxyethoxy)phenyl]benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid core, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-octanoyloxyethoxy)phenyl]benzoic acid involves multiple steps, starting from commercially available precursors. The key steps typically include:
Formation of the benzoic acid core: This can be achieved through Friedel-Crafts acylation of benzene derivatives.
Introduction of the pyrrolidinyl group: This step involves the substitution of a hydrogen atom on the benzene ring with a pyrrolidinyl group, often using a nucleophilic substitution reaction.
Attachment of the tert-butyl group: This can be done through alkylation reactions.
Addition of the octanoyloxyethoxy group: This step involves esterification reactions to attach the octanoyloxyethoxy group to the benzene ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-octanoyloxyethoxy)phenyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-octanoyloxyethoxy)phenyl]benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent or drug candidate.
Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which 4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-octanoyloxyethoxy)phenyl]benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- 2-[(4,6-di-tert-butyl-2,3-dihydroxyphenyl)methylamino]ethanol
Uniqueness
4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-octanoyloxyethoxy)phenyl]benzoic acid is unique due to its specific combination of functional groups and structural features. This uniqueness may confer specific properties, such as enhanced stability, reactivity, or biological activity, compared to similar compounds.
Properties
Molecular Formula |
C37H47NO5 |
|---|---|
Molecular Weight |
585.8 g/mol |
IUPAC Name |
4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-octanoyloxyethoxy)phenyl]benzoic acid |
InChI |
InChI=1S/C37H47NO5/c1-5-6-7-8-9-12-35(39)43-24-23-42-34-20-18-29(27-13-15-28(16-14-27)36(40)41)25-31(34)30-17-19-33(38-21-10-11-22-38)32(26-30)37(2,3)4/h13-20,25-26H,5-12,21-24H2,1-4H3,(H,40,41) |
InChI Key |
JLPRVLNFLQKXHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)C3=CC(=C(C=C3)N4CCCC4)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-acetyl-N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide](/img/structure/B13854523.png)
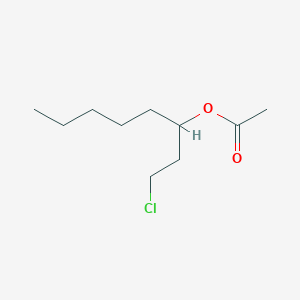

![(2R,5S,6R)-6-[[(2S)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13854541.png)

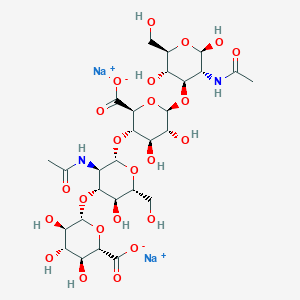
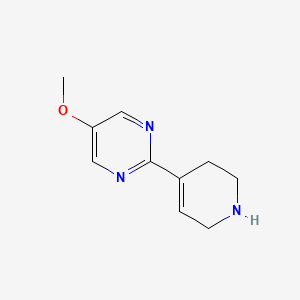
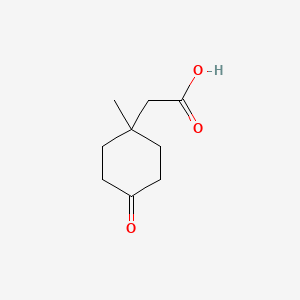
![(Z)-Methyl 3-Amino-2-cyano-5-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-5-oxopent-2-enoate](/img/structure/B13854578.png)
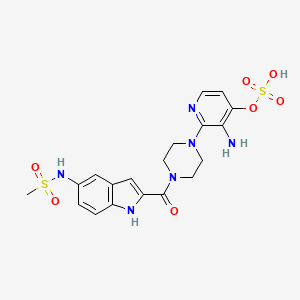
![2-methyl-3-[(2Z,6Z,10Z,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]naphthalene-1,4-dione](/img/structure/B13854600.png)
